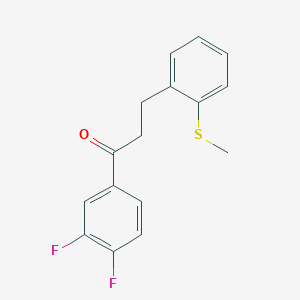

2',3'-二氯-3-(3-氟苯基)丙基苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical that is likely to be an aromatic ketone with halogen substituents. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized. For instance, 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) is a related compound with a thiophene and trichlorophenyl group, which was synthesized using a Claisen-Schmidt condensation reaction . Another related compound is 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which was synthesized from a brominated propanone derivative . These studies provide insights into the synthesis and characterization of halogenated aromatic ketones, which could be relevant to the analysis of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone.

Synthesis Analysis

The synthesis of related compounds involves key reactions such as Claisen-Schmidt condensation, which is a common method for synthesizing α,β-unsaturated ketones . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base. In the case of TTCP, this method was successfully used to create the compound . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involved aminnation and cyclization starting from a brominated propanone, followed by acidification . These methods suggest that the synthesis of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone could potentially be achieved through similar synthetic routes, with appropriate modifications to incorporate the dichloro and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For TTCP, the structure was confirmed by X-ray diffraction studies, which revealed that it crystallizes in the monoclinic space group and exhibits both inter and intramolecular hydrogen bonds . The thiophene ring in TTCP was found to be planar, which is a common feature in conjugated systems . For the morpholinol hydrochloride compound, its structure was confirmed by IR and 1H NMR spectroscopy . These techniques are crucial for determining the molecular structure and could be applied to analyze the structure of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone.

Chemical Reactions Analysis

The chemical reactions of halogenated aromatic ketones can be complex due to the presence of reactive functional groups and the influence of halogen substituents on the aromatic ring. The related compound TTCP was found to exhibit nonlinearity in the third harmonic generation, indicating its potential for nonlinear optical applications . This suggests that 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone may also participate in interesting chemical reactions, possibly including those relevant to material science and organic electronics.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic ketones are influenced by their molecular structure. For example, TTCP was characterized by UV-visible spectral studies for optical transmission, indicating its potential use in optical applications . The presence of halogen atoms can affect properties such as melting point, boiling point, and solubility. The intramolecular hydrogen bonds observed in TTCP contribute to the stability of the molecule . These findings can provide a basis for predicting the properties of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone, which may exhibit similar stability due to potential intramolecular interactions.

科学研究应用

共聚应用

- 新型共聚物的合成:已合成三取代乙烯(包括 2',3'-二氯-3-(3-氟苯基)丙基苯酮的衍生物)并与苯乙烯共聚。这些共聚物表现出高玻璃化转变温度,表明由于其高偶极性特征导致链流动性降低 (Kim et al., 1999)。

抗菌应用

- 抗菌活性研究:已合成的 2',3'-二氯-3-(3-氟苯基)丙基苯酮衍生物已显示出对大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌等各种微生物的有效性。已研究了抑制细菌生长的最小浓度 (Arun et al., 2003)。

抗病原特性

- 硫脲衍生物的合成:已合成含有 2',3'-二氯-3-(3-氟苯基)丙基苯酮的酰硫脲,并表现出显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌菌株 (Limban et al., 2011)。

半合成应用

- 甲氧基化丙基苯酮的半合成:该化合物已被用于天然甲氧基化丙基苯酮的快速半合成中,这在药物研究中至关重要 (Joshi et al., 2005)。

量子化学研究

- 光谱性质和量子研究:已对 2',3'-二氯-3-(3-氟苯基)丙基苯酮衍生物的合成、光谱性质和量子化学研究进行了研究。这对于理解此类化合物的分子几何结构和化学反应性非常重要 (Satheeshkumar et al., 2017)。

液晶中的光配向

- 在光配向中的应用:已研究该化合物的衍生物在促进向列液晶光配向中的用途。这在液晶显示器中具有潜在应用 (Hegde et al., 2013)。

属性

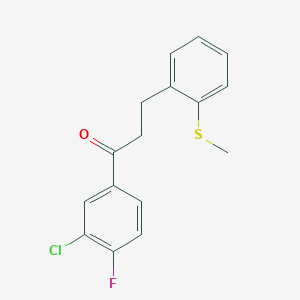

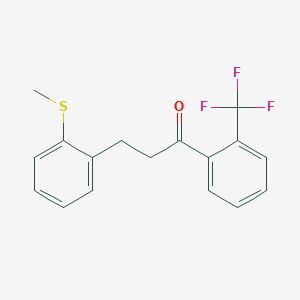

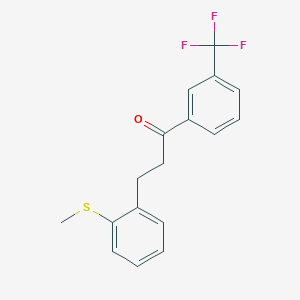

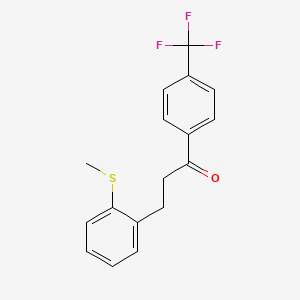

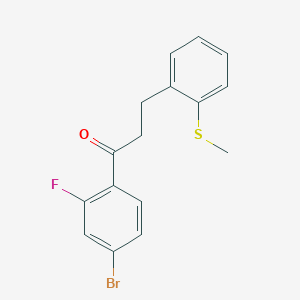

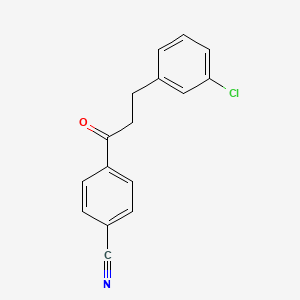

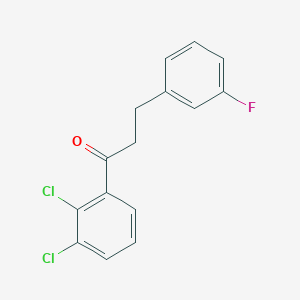

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-13-6-2-5-12(15(13)17)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFADJPFNYLAFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644547 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dichloro-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-57-2 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。